6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
CAS No.:
Cat. No.: VC17533205
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O2 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3 |
| Standard InChI Key | QRVVCVVWVDWRBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CC(C2=O)C=O)C=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered cyclopentene ring. Key functional groups include:
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A methyl group at position 6 of the indene system.
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A ketone group at position 1, contributing to the compound’s electrophilic reactivity.
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An aldehyde group at position 2, enabling nucleophilic addition reactions.
The planar structure and conjugated π-system facilitate interactions in catalytic processes and molecular recognition.
Table 1: Key Molecular Properties
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions:
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Friedel-Crafts Acylation: Indene derivatives are acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group.
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Vilsmeier-Haack Reaction: Formylation of the intermediate using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) installs the aldehyde functionality .
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Methylation: A methyl group is introduced via nucleophilic substitution or catalytic coupling reactions, often employing methyl iodide (CH₃I) under basic conditions.
Critical Reaction Parameters
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Temperature: Reactions are conducted at 0–25°C to prevent side product formation.
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Solvents: Dichloromethane (DCM) and toluene are preferred for their inertness and solubility profiles .
Challenges and Optimization
A major challenge is the competing formation of bindones (e.g., 1H-indene-1,3(2H)-dione derivatives) during the Knoevenagel condensation step, which reduces yields . Strategies to mitigate this include:
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Using tert-butyl acetoacetate as a stabilizing agent.
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Employing microwave-assisted synthesis to reduce reaction times and improve selectivity .
Applications in Pharmaceutical and Material Science
Drug Development
Indene derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. For example:
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Anti-inflammatory Activity: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 μM, comparable to celecoxib.
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Anticancer Potential: Derivatives bearing dicyanomethylene groups (e.g., 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .
Table 2: Pharmacological Profiles of Related Compounds
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Amino-6-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Antimicrobial | 12.5 μg/mL | |
| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | Anticancer (MCF-7) | 8.2 μM |
Material Science Applications
The compound’s rigid backbone and functional groups make it suitable for:
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Organic semiconductors: Acts as an electron-deficient moiety in donor-acceptor polymers.
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Coordination polymers: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.
Research Findings and Mechanistic Insights
Spectroscopic Characterization
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¹H NMR: Signals at δ 9.82 ppm (aldehyde proton) and δ 2.32 ppm (methyl group) confirm the structure.
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IR Spectroscopy: Strong absorption bands at 1715 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C–H stretch) .
Computational Studies
Density functional theory (DFT) calculations reveal:
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The aldehyde group adopts an s-cis conformation, minimizing steric hindrance with the methyl group.
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The HOMO-LUMO gap (4.1 eV) suggests suitability for optoelectronic applications .
Future Research Directions
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Synthetic Methodology: Develop enantioselective routes for chiral indene derivatives using organocatalysts.
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Biological Screening: Expand in vivo testing to validate pharmacokinetics and toxicity profiles.
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Material Innovations: Explore covalent organic frameworks (COFs) incorporating indene units for gas storage.
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